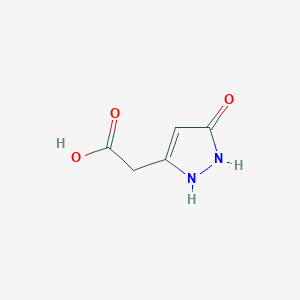

(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

Description

Significance of the Pyrazolone (B3327878) Scaffold in Heterocyclic Chemistry

The pyrazolone scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and synthetic accessibility. nih.gov Pyrazolone derivatives are known to exhibit a broad spectrum of pharmacological properties. ijpsr.com The reactivity of the pyrazolone ring, characterized by its tautomeric forms and multiple reaction sites, allows for the synthesis of a diverse range of functionalized molecules. rwth-aachen.de This has led to the development of numerous compounds with applications in various fields.

Overview of Pyrazolone Acetic Acid Derivatives in Contemporary Research

Pyrazolone acetic acid derivatives, a subclass of pyrazolones, are currently being explored for their potential in various scientific domains. The presence of the acetic acid moiety provides an additional functional group that can be modified to tune the molecule's properties and reactivity. dergipark.org.tr Research is ongoing to synthesize novel pyrazolone acetic acid derivatives and to evaluate their utility as precursors for more complex molecules, including pharmaceuticals and dyes. ijpsr.comnih.gov

Properties

IUPAC Name |

2-(5-oxo-1,2-dihydropyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-4-1-3(6-7-4)2-5(9)10/h1H,2H2,(H,9,10)(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLQFUWTFNGJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

General Synthetic Methodologies

The most common approach for synthesizing the pyrazolone (B3327878) ring is the condensation reaction between a hydrazine (B178648) derivative and a β-ketoester. nih.gov Variations in the starting materials and reaction conditions can be employed to introduce different substituents onto the pyrazolone core. For pyrazolone acetic acid derivatives, a key precursor is often a dicarboxylic acid ester or a related compound that can provide the acetic acid side chain.

Specific Synthesis of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

A primary method for the synthesis of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid involves the cyclocondensation reaction of diethyl acetylenedicarboxylate (B1228247) with hydrazine. This reaction proceeds to form the pyrazolone ring with the desired carboxymethyl group at the 3-position.

Another established route is the reaction of a β-ketoester bearing an acetic acid moiety with hydrazine hydrate (B1144303). For instance, the condensation of diethyl 2-acetylsuccinate with hydrazine hydrate in an appropriate solvent like ethanol, followed by hydrolysis, yields the target compound.

Characterization and Spectroscopic Data

| Spectroscopic Data for a Representative Derivative: 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid | |

| Technique | Observed Signals |

| IR Spectroscopy | ν(C=O): 1695 cm⁻¹ (pyrazolone ring), 1742 cm⁻¹ (acetic acid) |

| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃), δ 3.83 (s, 2H, CH₂COOH), δ 7.18–7.86 (m, 5H, Ph) |

| ¹³C NMR | δ 167.2 (C=O, acetic acid), δ 160.1 (C=O, pyrazolone) |

Data sourced from a representative derivative to illustrate typical spectral regions. vulcanchem.com

Chemical Transformations and Reactivity of 5 Oxo 2,5 Dihydro 1h Pyrazol 3 Yl Acetic Acid Derivatives

Derivatization via Esterification and Amidation

The carboxylic acid moiety of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is a primary site for derivatization through esterification and amidation. These reactions are fundamental for modifying the compound's physicochemical properties, such as solubility and lipophilicity.

Esterification is commonly achieved by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, treatment with thionyl chloride yields the unstable acid chloride derivative, which can be directly reacted with an alcohol, like methanol (B129727) in the presence of sodium methoxide, to produce the corresponding methyl ester. Another approach involves alkylation of pyrazolone (B3327878) derivatives with ethyl chloroacetate (B1199739) to yield substituted phenoxyacetates.

Amidation follows a similar strategy. The activated carboxylic acid can react with various primary or secondary amines to form the corresponding amides. Direct coupling methods using activating agents have also been developed to facilitate amide bond formation under mild conditions. Furthermore, the synthesized esters can undergo nucleophilic displacement with reagents like hydrazine (B178648) hydrate (B1144303), isopropylamine, morpholine, and piperidine (B6355638) to yield a variety of acetic acid hydrazides and amide derivatives. spast.orgresearchgate.net These transformations are crucial for building more complex molecules and for creating libraries of compounds for biological screening.

| Derivative Type | Reagents | Reaction | Resulting Functional Group |

|---|---|---|---|

| Ester | Thionyl chloride, Methanol/Sodium methoxide | Acid chloride formation followed by nucleophilic substitution | -COOCH₃ |

| Ester | Ethyl chloroacetate, Base | Alkylation | -OCH₂COOC₂H₅ |

| Amide | Coupling agent, Amine (e.g., Isopropylamine) | Direct amidation | -CONHCH(CH₃)₂ |

| Hydrazide | Ester intermediate, Hydrazine hydrate | Nucleophilic displacement | -CONHNH₂ |

| Amide | Ester intermediate, Morpholine | Nucleophilic displacement | -CON(CH₂CH₂)₂O |

Cyclization Reactions Leading to Fused Ring Systems

The bifunctional nature of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the pyrazolone ring and the side chain, leading to the formation of novel polycyclic architectures.

One prominent class of fused systems is the pyrano[2,3-c]pyrazoles . These compounds can be synthesized through multicomponent reactions. For example, a one-pot, four-component reaction of ethyl acetoacetate (B1235776), hydrazine hydrate, an aldehyde, and malononitrile (B47326) can yield dihydropyrano[2,3-c]pyrazole derivatives. researchgate.net The reaction proceeds through a cascade of condensation and cyclization steps. The pyrazolone intermediate, formed in situ from ethyl acetoacetate and hydrazine, reacts with the aldehyde and malononitrile to construct the fused pyran ring. mdpi.comnih.gov

Another important class includes pyrazolo[3,4-b]pyridines . These can be synthesized via a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. nih.gov The reaction can be controlled to produce halogenated or non-halogenated products depending on the catalyst and reagents used, such as silver, iodine, or N-bromosuccinimide (NBS). nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidines can be accessed from functionalized pyrazole (B372694) precursors. For instance, 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile can be treated with thiourea (B124793) to form a diaminopyrazolo[3,4-d]pyrimidine, which can undergo further heterocyclization. nih.gov These cyclization strategies significantly expand the chemical diversity of pyrazolone-based compounds.

| Fused Ring System | Key Reactants | Reaction Type | Significance |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Pyrazolone, Aldehyde, Malononitrile | Multicomponent Reaction | Creates highly functionalized bicyclic systems in a single step. researchgate.netmdpi.comnih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Alkynyl aldehyde | Cascade 6-endo-dig Cyclization | Allows for switchable synthesis of diverse halogenated derivatives. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carbonitrile, Thiourea | Heterocyclization | Builds complex polyfused heterocycles. nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole, Benzylidenemalononitrile | Cyclocondensation | Forms fused systems from aminopyrazole precursors. mdpi.com |

Nucleophilic and Electrophilic Functionalizations

The pyrazolone ring, particularly at the C4 position, is susceptible to both nucleophilic and electrophilic attacks, allowing for the introduction of a wide array of functional groups. The reactivity at C4 is due to the presence of an active methylene (B1212753) group flanked by two carbonyl groups (in one of its tautomeric forms), which enhances the acidity of its protons.

Electrophilic substitution is a common functionalization pathway.

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) at the C4 position using a Vilsmeier reagent (typically generated from DMF and POCl₃). researchgate.netwikipedia.orgijpcbs.comorganic-chemistry.org This formylation is a key step for creating pyrazole-4-carbaldehydes, which are versatile intermediates for further synthesis. researchgate.net

Halogenation : The C4 position can be readily halogenated using various reagents. Electrochemical methods provide an environmentally friendly route for selective chlorination, bromination, and iodination, avoiding the need for harsh chemical oxidants. rsc.orgrsc.org Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are also effective for introducing chlorine and bromine atoms, respectively. mdpi.com

Nucleophilic functionalization often involves reactions where the pyrazolone acts as a nucleophile.

Mannich Reaction : This is a classic example where the active C4 hydrogen is utilized. The reaction of a pyrazolone with formaldehyde (B43269) and a secondary amine (like dimethylamine) introduces a dimethylaminomethyl group at the C4 position. These Mannich bases are useful synthetic intermediates.

Michael Addition : The C4-anion of the pyrazolone can act as a nucleophile in Michael additions to α,β-unsaturated compounds, forming a new carbon-carbon bond at the C4 position. rwth-aachen.de

| Functionalization Type | Reaction Name | Reagents | Position | Group Introduced |

|---|---|---|---|---|

| Electrophilic | Vilsmeier-Haack | DMF, POCl₃ | C4 | -CHO (Formyl) |

| Electrophilic | Halogenation | Electrochemical oxidation with halides | C4 | -Cl, -Br, -I |

| Electrophilic | Halogenation | N-Chlorosuccinimide (NCS) | C4 | -Cl |

| Nucleophilic | Mannich Reaction | Formaldehyde, Dimethylamine | C4 | -CH₂N(CH₃)₂ |

| Nucleophilic | Michael Addition | α,β-Unsaturated carbonyls | C4 | Alkyl chain |

Oxidation and Reduction Pathways of the Pyrazolone Core

The pyrazolone core exhibits distinct behavior under oxidative and reductive conditions. The stability of the aromatic pyrazole ring generally makes it resistant to oxidation, though the side chains and the degree of saturation can influence reactivity. pharmaguideline.com

Oxidation : The pyrazolone ring can undergo oxidative transformations, particularly through electrochemical methods. The electrochemical oxidation of pyrazolones can proceed through up to four processes, depending on the substituents. daneshyari.comiaea.org A common pathway involves an irreversible one-electron oxidation process. daneshyari.com Anodic oxidation can lead to the formation of radical cations, which can then react with nucleophiles, as seen in electrochemical halogenation. rsc.org

Under certain conditions, oxidative ring-opening can occur. For example, 1H-pyrazol-5-amines can undergo oxidative ring-opening to form 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net Similarly, oxidative cleavage of the pyrazole ring has been reported, leading to the formation of novel structures. acs.org Advanced oxidation processes have been noted to cause hydroxylation and pyrazole ring opening, leading to degradation of the core structure. researchgate.net In some cases, oxidative dehydrogenative coupling of pyrazol-5-amines can selectively form azopyrrole derivatives, representing an N-N coupling reaction rather than a core degradation. nih.gov

Reduction : The unsubstituted pyrazole ring is relatively stable under both catalytic and chemical reductive conditions. pharmaguideline.com However, derivatives can be reduced under various conditions. For instance, a transiently formed nitrene moiety on a pyrazole ring can initiate a sequence leading to its reduction to an amino group, coupled with the oxidation of a remote C-H bond, without the need for external reductants. mdpi.compreprints.org While the core itself is robust, functional groups attached to it, such as nitro groups, can be readily reduced without affecting the ring's integrity.

| Process | Conditions/Reagents | Key Observation | Outcome |

|---|---|---|---|

| Oxidation | Electrochemical (Anodic) | Formation of radical cations. | Facilitates C4-functionalization (e.g., halogenation). rsc.org |

| Oxidation | PhIO (Iodosylbenzene) | Oxidative ring-opening of 1H-pyrazol-5-amines. | Formation of 3-diazenylacrylonitrile derivatives. researchgate.net |

| Oxidation | Advanced Oxidation Processes | Hydroxylation and ring cleavage. | Degradation of the pyrazolone core. researchgate.net |

| Oxidation | TBHP / I₂ or Cu(I) | Oxidative dehydrogenative N-N coupling. | Formation of azopyrrole derivatives. nih.gov |

| Reduction | Internal Redox (Nitrene intermediate) | Spontaneous reduction of azide/nitrene to amine. | Formation of aminopyrazole with concomitant C-H oxidation. mdpi.compreprints.org |

Stereochemical Aspects of Derivatization and Conformational Analysis

The synthesis of pyrazolone derivatives often involves the creation of new stereocenters, making stereochemical control a critical aspect of their chemistry. Furthermore, the conformational preferences of these molecules can significantly influence their biological activity.

Stereochemical Aspects of Derivatization : The C4 position of the pyrazolone ring is a common site for the construction of tetrasubstituted stereogenic centers. Asymmetric synthesis methodologies, particularly those employing organo- and metal-catalysts, have been successfully applied to achieve high levels of enantioselectivity. researchgate.netrwth-aachen.dersc.org

Asymmetric Michael Addition : The enantioselective Michael addition of pyrazolones to various electrophiles, such as nitroolefins and α,β-unsaturated ketoesters, is a powerful strategy. rwth-aachen.de Chiral catalysts, like thioureas and squaramides, can effectively control the stereochemical outcome, leading to optically active pyrazolone derivatives in high yields and enantiomeric excesses. researchgate.netrwth-aachen.de

Asymmetric Allylic Alkylation : Palladium-catalyzed asymmetric allylic alkylation provides another route to chiral pyrazolones bearing a quaternary center at the C4 position. thieme-connect.com

| Aspect | Methodology/Technique | Key Findings | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Organocatalyzed Michael Addition | Creation of C4-quaternary stereocenters with high enantioselectivity using chiral catalysts. | rwth-aachen.dethieme-connect.com |

| Asymmetric Synthesis | Palladium-Catalyzed Allylic Alkylation | Enantiocontrolled formation of C4-substituted pyrazolones. | thieme-connect.com |

| Conformational Analysis | X-ray Crystallography | Reveals solid-state structures, planarity of the pyrazole ring, and intermolecular hydrogen bonding. | spast.orgbohrium.com |

| Conformational Analysis | Theoretical Calculations | Predicts stable conformations in the gaseous state (e.g., folded vs. open forms). | bohrium.com |

Advanced Spectroscopic and Structural Characterization of Pyrazolone Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolone (B3327878) derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. nih.gov The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the complete assignment of the molecule's proton and carbon framework. thieme-connect.de

In the ¹H NMR spectrum of pyrazolone derivatives, the protons of the acetic acid methylene (B1212753) group (-CH₂-) typically appear as a singlet, with its chemical shift influenced by the electronic environment. The protons attached to the pyrazolone ring, including the N-H protons, exhibit characteristic signals that can be used for structural confirmation. For instance, in related pyrazolone structures, N-H protons can appear as broad singlets. amazonaws.com The chemical shifts for aromatic protons in substituted derivatives generally appear in the range of δ 6.8-8.4 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons (C=O) of both the pyrazolone ring and the carboxylic acid group are particularly diagnostic, resonating at downfield chemical shifts, typically above 160 ppm. jocpr.com The signal for the C=O group in the pyrazolone ring can be observed at chemical shifts around 168.0 ppm. mdpi.com The carbon atoms within the pyrazole (B372694) ring also show distinct signals; for example, a carbon atom bonded to a nitrogen atom will appear at a different field compared to other ring carbons. jocpr.com The methylene carbon of the acetic acid side chain and the carbons of any substituents can be readily assigned.

Two-dimensional NMR techniques, such as Heteronuclear Multi-Bond Correlation (HMBC), are invaluable for establishing connectivity between different parts of the molecule, confirming the link between the acetic acid moiety and the pyrazolone ring. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Pyrazolone Acetic Acid Derivatives

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -CH₂- (acetic acid) | ~3.45 | Singlet |

| Ring CH | ~5.89 | Singlet |

| N-H (amide) | ~6.22 | Broad Singlet |

Note: Data are compiled from various pyrazolone derivatives and may vary for the specific title compound. mdpi.comijiset.com

Table 2: Representative ¹³C NMR Spectral Data for Pyrazolone Acetic Acid Derivatives

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| -CH₃ (substituent) | 11.4 - 16.6 |

| -CH₂- (acetic acid) | ~49.08 |

| Ring C=C | ~105.79 |

| Ring C=N | ~146.86 |

| C=O (Pyrazolone) | ~168.0 |

Note: Data are compiled from various pyrazolone derivatives and may vary for the specific title compound. mdpi.comjocpr.comijiset.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid and its derivatives, the IR spectrum provides clear evidence for the key structural features. iiste.org

The most prominent absorption bands are associated with the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups (one in the pyrazolone ring and one in the carboxylic acid), the spectrum typically shows strong absorption bands in the region of 1600-1750 cm⁻¹. The lactam C=O stretch in the pyrazolone ring is often observed around 1625-1653 cm⁻¹. niscpr.res.in The carboxylic acid C=O stretch appears at a higher wavenumber, generally in the range of 1700-1725 cm⁻¹.

The O-H stretch of the carboxylic acid group is also highly characteristic, appearing as a very broad band in the region of 2500-3300 cm⁻¹. This broadening is due to intermolecular hydrogen bonding. The N-H stretching vibration of the pyrazolone ring is expected in the range of 3100-3300 cm⁻¹. Other significant bands include C-N stretching and C=C stretching vibrations within the heterocyclic ring.

Table 3: Characteristic IR Absorption Bands for Pyrazolone Acetic Acid Derivatives

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| 3100-3300 | N-H stretch (Amide) |

| 1700-1725 | C=O stretch (Carboxylic acid) |

| 1625-1653 | C=O stretch (Amide/Lactam) |

Note: Data are compiled from various pyrazolone derivatives. niscpr.res.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid, the molecular ion peak (M⁺) would confirm its molecular formula (C₅H₆N₂O₃) and molecular weight (158.11 g/mol ).

The fragmentation of pyrazolone derivatives under electron impact (EI) or other ionization methods can follow characteristic pathways. researchgate.net For the title compound, common fragmentation would involve the loss of small, stable molecules. A prominent fragmentation pathway for carboxylic acids is the cleavage of bonds adjacent to the carbonyl group, leading to the loss of -OH (M-17) or -COOH (M-45). libretexts.org

Another expected fragmentation is the loss of a water molecule (H₂O, M-18). The pyrazolone ring itself can undergo cleavage. researchgate.net The fragmentation pattern of substituted pyrazoles often involves the initial loss of substituents followed by the characteristic breakdown of the heterocyclic ring. researchgate.net For instance, a significant fragmentation process for a related pyrazolone derivative showed the molecular ion (M⁺) peak at m/z 274. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Table 4: Expected Mass Spectrometry Fragmentation for (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

| m/z Value | Identity of Fragment |

|---|---|

| 158 | [M]⁺ |

| 141 | [M - OH]⁺ |

| 140 | [M - H₂O]⁺ |

Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules for carboxylic acids and pyrazolones. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the pyrazolone ring. Pyrazole derivatives display remarkable photophysical properties, including notable solvatochromic behavior, where the absorption and emission spectra shift depending on the polarity of the solvent. rsc.org

The UV-Vis spectrum of pyrazolone derivatives typically shows absorption bands corresponding to π→π* and n→π* electronic transitions. For example, a probe based on a pyrazole derivative exhibited an absorption band at 355 nm. rsc.org The position of the maximum absorption wavelength (λmax) can be influenced by substituents on the pyrazolone ring and the solvent used for the measurement. nih.govresearchgate.net Photophysical studies on pyrazolone compounds have shown that they can possess fluorescence properties, with emission characteristics that are also sensitive to the molecular structure and environment. researchgate.net For instance, some pyrazolone-based fluorophores exhibit emission maxima (λem) around 476 nm. nih.gov These properties are crucial for applications in materials science and as fluorescent probes. rsc.org

Table 5: Representative Photophysical Data for Pyrazolone Derivatives

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| DMSO | ~355 | ~449 | 0.62 |

| Various | ~375 | ~487 | - |

Note: Data are compiled from various pyrazolone derivatives and may vary for the specific title compound. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

Table 6: Typical Crystallographic Data for a Related Pyrazolone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

Note: Data are for a substituted pyridazino[4,5-b]indole, a related heterocyclic system, and serve as an example of crystallographic parameters. mdpi.com

Biological Activity and Mechanistic Studies of Pyrazolone Acetic Acid Derivatives in Vitro Focus

Anti-inflammatory Activity and Cyclooxygenase Inhibition

Derivatives of pyrazole (B372694) are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. The research in this area has extensively focused on pyrazolone (B3327878) derivatives.

Some pyrazolidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting both the exudative and proliferative phases of inflammation. Notably, these compounds were reported to have lower toxicity compared to some established non-steroidal anti-inflammatory drugs (NSAIDs).

While the broader class of pyrazole derivatives has been investigated for anti-inflammatory actions, specific in vitro studies detailing the anti-inflammatory activity and cyclooxygenase inhibition of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid are not extensively available in the reviewed literature.

The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, has been a major focus in the development of anti-inflammatory drugs. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of COX-1. nih.gov

A new series of hybrid pyrazole analogues has been designed and synthesized, with some compounds showing high COX-2 inhibitory activity and selectivity. For instance, compounds 5u and 5s from a synthesized series demonstrated potent anti-inflammatory activity, with COX-2 inhibition IC50 values of 1.79 and 2.51 µM, respectively. Their selectivity indices were comparable to that of Celecoxib. researchgate.net Docking studies of these compounds indicated that the sulfonamide moiety is crucial for their selective COX-2 inhibitory action. researchgate.net

It is important to note that while various pyrazole derivatives have been evaluated for their COX-1/COX-2 selectivity, specific data on the isozyme selectivity of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is not detailed in the currently available literature.

Analgesic Activity Investigations

The analgesic properties of pyrazolone derivatives are often linked to their anti-inflammatory and COX-inhibiting activities. A series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides were synthesized and showed good anti-inflammatory and analgesic activities in animal models with low toxicity. nih.gov The acetic acid-induced writhing test is a common method for evaluating the peripheral analgesic effects of new compounds. tandfonline.com

While the analgesic potential of various pyrazole-containing compounds has been reported, specific in vitro studies focusing on the analgesic mechanisms of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid are not prominently featured in the reviewed scientific literature.

Antimicrobial Activity (Antibacterial and Antifungal)

The pyrazole nucleus is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. Researchers have synthesized and evaluated numerous pyrazole derivatives for their efficacy against various bacterial and fungal strains.

For instance, a series of novel N,N-dimethyl-N'-(5-oxo-4-(aryldiazenyl)-2,5-dihydro-1H-pyrazol-3-yl)formimidamide derivatives were synthesized and showed antibacterial efficiency against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. researchgate.net Another study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives also reported good antimicrobial activity. ekb.eg Additionally, certain 1-(thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acids have demonstrated bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net

With regard to antifungal properties, a series of pyrazole oxadiazole derivatives were prepared and evaluated, with some compounds showing promising activity against fungal pathogenic strains. niscpr.res.in

Although the antimicrobial potential of the broader pyrazole class is well-documented, specific data on the antibacterial and antifungal activity of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid itself is not extensively detailed in the reviewed literature.

Anticancer and Antiproliferative Activities in Cell Lines

The pyrazole scaffold is a common feature in many compounds investigated for their anticancer properties. A multitude of pyrazole derivatives have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines.

For example, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized and showed inhibitory activity on tumor cell growth. niscpr.res.in Similarly, thiazolyl-pyrazoline derivatives have been screened for their EGFR kinase inhibitory activity, with some compounds showing significant antiproliferative effects against MCF-7 breast cancer cells. niscpr.res.in Novel pyrazole ring-containing isolongifolanone derivatives have also been tested, with one compound exhibiting potent antiproliferation activity toward MCF-7 cells by inducing apoptosis. Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antitumor efficacy toward HepG2, MCF7, and Hela cell lines.

The antiproliferative activity of these derivatives is often linked to their ability to interfere with key cellular processes. For instance, some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. semanticscholar.org

While the anticancer potential of various pyrazole derivatives is a vibrant area of research, specific studies focusing on the in vitro anticancer and antiproliferative activities of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid against various cell lines are not widely reported in the reviewed scientific literature.

Enzyme Inhibition Studies (Beyond Cyclooxygenases)

The biological activities of pyrazolone derivatives are not limited to COX inhibition. Their structural versatility allows them to interact with a range of other enzymes, opening up further therapeutic possibilities.

Kinases are a large family of enzymes that play critical roles in cell signaling and are attractive targets for drug development, particularly in oncology. Several pyrazole-based compounds have been identified as potent kinase inhibitors.

For example, a series of 1,3,5-trisubstituted pyrazole derivatives have been reported as LsrK kinase inhibitors. ijper.org Additionally, some pyrazole-containing compounds act as multi-CDK inhibitors, targeting cyclin-dependent kinases such as CDK1, 2, 4, 6, and 9. ijper.org The pyrazolo[1,5-a]pyrimidine scaffold has also been incorporated into compounds that show significant inhibition of CDK2.

While the kinase inhibitory potential of various pyrazole derivatives is an active area of investigation, specific data on the kinase inhibition profile of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is not available in the reviewed literature.

Proteasome Activation and Target Identification (e.g., 14-3-3 Proteins)

Pyrazolone derivatives have been identified as a rare class of molecules that can enhance the activity of the proteasome, a critical cellular complex responsible for degrading misfolded or damaged proteins. nih.govoipub.com This activation is not associated with a heat shock response, suggesting a distinct mechanism of action. nih.gov Studies in cellular models of Amyotrophic Lateral Sclerosis (ALS), such as PC12 cells expressing mutant SOD1G93A, have shown that these compounds can protect neurons and reverse cytotoxicity induced by proteasome inhibitors. oipub.com

The mechanism of action for these pyrazolone compounds has been linked to direct interaction with specific proteins. semanticscholar.org Affinity purification and proteomic analyses have identified constituent proteins of the 26S proteasome, such as PSMC1 and PSMC4, as potential targets. nih.gov Furthermore, compelling evidence demonstrates that certain pyrazolone compounds directly bind to the 14-3-3 protein isoforms ε (epsilon) and ζ (zeta). semanticscholar.org These 14-3-3 proteins are chaperones known to interact with protein aggregates, and their modulation by pyrazolones is a key therapeutic target. semanticscholar.org Techniques like the Cellular Thermal Shift Assay (CETSA) have confirmed this drug-target engagement, showing that the pyrazolone compounds can alter the thermal stability of 14-3-3 proteins within the cell. semanticscholar.org

| Protein Target | Assay Type | Thermal Shift (ΔTm) Change in melting temperature, indicating ligand binding and stabilization/destabilization. | Reference |

|---|---|---|---|

| 14-3-3-ε | Fluorescent Thermal Shift Assay (FTSA) | Major Shift Observed | semanticscholar.org |

| 14-3-3-ε | Cellular Thermal Shift Assay (CETSA) | Decrease in Thermal Stability | semanticscholar.org |

| 14-3-3-ζ | General Binding | Binds to 11S proteasome activator | nih.gov |

α-Amylase and α-Glucosidase Inhibition

Derivatives of pyrazolone have demonstrated significant potential as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. mdpi.comrjpbcs.com The inhibition of these enzymes can delay glucose absorption and reduce postprandial blood sugar levels, which is a crucial strategy in managing type 2 diabetes. rjpbcs.comrasayanjournal.co.in Various studies have synthesized and evaluated pyrazole-based compounds, revealing potent inhibitory activities, in some cases exceeding that of the standard drug, acarbose. mdpi.comnih.gov

For instance, a series of acyl pyrazole sulfonamides were found to be highly potent against α-glucosidase, with one derivative showing activity 35 times greater than acarbose. nih.gov Similarly, other pyrazole and pyrazolone derivatives have shown significant inhibition of α-amylase. mdpi.commdpi.com The structure-activity relationship studies suggest that substitutions on the phenyl ring of the pyrazole scaffold play a critical role in the inhibitory potency. nih.gov

| Compound/Derivative | Target Enzyme | IC50 Value The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | Reference |

|---|---|---|---|

| 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one | α-Amylase | 1.95 ± 0.098 mg/mL | mdpi.com |

| Acyl Pyrazole Sulfonamide (Compound 5a) | α-Glucosidase | 1.13 ± 0.06 µM | nih.gov |

| Benzothiazine-Pyrazole Hybrid (Compound ST3) | α-Glucosidase | 5.8 µM | rasayanjournal.co.in |

| Acarbose (Standard) | α-Glucosidase | 35.1 ± 0.14 µM | nih.gov |

| Acarbose (Standard) | α-Amylase | 0.15 ± 0.008 mg/mL | mdpi.com |

Protein Denaturation and Proteinase Inhibition

The anti-inflammatory potential of pyrazolone derivatives has been evaluated in vitro through their ability to inhibit protein denaturation, a well-documented cause of inflammation. nih.gov Studies using Bovine Serum Albumin (BSA) have shown that certain pyrazole derivatives can effectively inhibit heat-induced denaturation. nih.govnih.gov In some cases, the inhibitory activity of these synthetic compounds was found to be more potent than that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like Acetylsalicylic acid. nih.gov This suggests that pyrazolone derivatives may help prevent the production of autoantigens that can arise from in vivo protein denaturation in certain rheumatic disorders. nih.gov

In addition to preventing denaturation, pyrazolone compounds have been investigated as inhibitors of specific proteinases (proteases). A series of pyrazolone compounds were designed and synthesized as potential inhibitors of the SARS-Coronavirus 3C-like protease (3CLpro), an essential enzyme for viral replication. mdpi.com Several of these compounds showed potent inhibition of the 3CLpro enzyme, with the most active compound exhibiting an IC50 value of 5.5 µM. mdpi.com

| Activity | Compound/Derivative | Result Quantitative measure of the compound's effect in the respective assay. | Reference |

|---|---|---|---|

| Protein Denaturation Inhibition | 2-(5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzoic acid (2d) | More potent than Acetylsalicylic acid | nih.gov |

| Protein Denaturation Inhibition | Fluoro Pyrazole Derivatives (5a-5e) | 30-47% inhibition of BSA denaturation | nih.gov |

| Proteinase Inhibition | Pyrazolone Derivative (2p) | IC50 = 5.5 µM (against SARS-CoV 3CLpro) | mdpi.com |

| Proteinase Inhibition | Pyrazolone Derivative (2t) | IC50 = 6.8 µM (against SARS-CoV 3CLpro) | mdpi.com |

Methionine Aminopeptidase (MetAP) Inhibition

Methionine aminopeptidases (MetAPs) are crucial metalloenzymes that cleave the N-terminal methionine from new proteins, a vital step in protein maturation and function. researchgate.netnih.gov Because this enzymatic activity is essential for cell viability in bacteria, MetAPs are considered promising targets for novel antibacterial drugs. researchgate.net In humans, Methionine Aminopeptidase 2 (MetAP2) is involved in processes like angiogenesis, making it a target for anti-cancer and anti-inflammatory therapies. nih.govnih.gov

While MetAP inhibition is a well-established therapeutic strategy, and various classes of inhibitors have been developed, specific studies focusing on the inhibitory activity of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid derivatives against MetAP enzymes are not extensively detailed in the available literature. Research has highlighted inhibitors from other chemical classes, such as triazole species and fumagillin derivatives, which bind to the dinuclear metal center in the enzyme's active site. researchgate.netnih.gov The exploration of pyrazolone-based compounds as MetAP inhibitors remains an area for future investigation.

5-Lipoxygenase (5-LOX) Inhibition

The enzyme 5-lipoxygenase (5-LOX) is a key player in the inflammatory cascade, as it is responsible for the biosynthesis of pro-inflammatory leukotrienes. ajol.info Consequently, inhibitors of 5-LOX are sought after as potential anti-inflammatory agents. x-mol.netmdpi.com Pyrazolone derivatives have been synthesized and evaluated for their ability to inhibit this enzyme.

New pyrazolone derivatives structurally related to known anti-inflammatory drugs have shown potent 5-LOX inhibitory activity. x-mol.net In some studies, these compounds were designed as dual inhibitors, targeting both cyclooxygenase (COX) and 5-LOX pathways. x-mol.net Evaluation of pyrazoline derivatives demonstrated that they can effectively inhibit soybean lipoxygenase, which is often used for in vitro screening due to its homology with the human enzyme. researchgate.net One such pyrazoline derivative exhibited an IC50 value of 80 µM. researchgate.net

| Compound/Derivative Class | Specific Compound | IC50 Value The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | Reference |

|---|---|---|---|

| Pyrazolone Derivatives | Compounds 3f, 3h, 3l, 3p | Potent 5-LOX inhibition | x-mol.net |

| Pyrazoline Derivative | Compound 2g | 80 µM | researchgate.net |

Antioxidant Activity Profiling

Pyrazolone and pyrazole derivatives have been extensively studied for their antioxidant properties through various in vitro assays. nih.goveurekaselect.com These compounds demonstrate significant potential to scavenge free radicals and inhibit lipid peroxidation, which are key processes in oxidative stress-related pathologies. researchgate.netmdpi.com

The antioxidant capacity of these derivatives has been confirmed using multiple methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), TBARS (Thiobarbituric Acid Reactive Substances), and CUPRAC (CUPric Reducing Antioxidant Capacity) assays. mdpi.comnih.gov Studies have shown that certain pyrazolone derivatives bearing a catechol moiety exhibit particularly strong antiradical potency against the DPPH radical, with IC50 values in the millimolar range. researchgate.net Other pyrazoline derivatives have shown potent radical scavenging activity with SC50 values as low as 9.91 µg/mL in DPPH assays. nih.gov The ability of these compounds to suppress the formation of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) further confirms their capacity to inhibit lipid peroxidation. researchgate.net

| Assay Method | Compound Class | Result (IC50 / Activity) A measure of the compound's antioxidant capacity in the specified assay. | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Pyrazolone with catechol moiety | IC50 = 2.6–7.8 mM | researchgate.net |

| DPPH Radical Scavenging | Pyrazoline derivatives | SC50 = 9.91-15.16 µg/mL | nih.gov |

| CUPRAC | Pyrazoline derivative (2b) | 10.56 ± 0.19 mM TEAC/mg | nih.gov |

| TBARS | Pyrazolone derivatives | Significant suppression of MDA and 4-HNE | researchgate.net |

| DPPH Radical Scavenging | Azo Pyrazolone (Compound 4c) | Potent antioxidant activity |

Other Reported In Vitro Biological Activities (e.g., Antiviral, Antitubercular, Antimalarial)

The versatile pyrazolone scaffold has been incorporated into molecules exhibiting a wide range of other biological activities, including antiviral, antitubercular, and antimalarial actions.

Antiviral Activity: Pyrazole derivatives have been investigated for their efficacy against various viruses. Recent studies have demonstrated that pyrazole-hydroxyquinoline hybrids possess promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. These compounds showed potent inhibition of SARS-CoV-2 at low concentrations, highlighting their therapeutic potential. However, other studies on different pyrazoline derivatives, such as those derived from phenoxy acetic acid, did not show specific antiviral activity.

Antitubercular Activity: The pyrazole nucleus is a common feature in compounds with antitubercular properties. eurekaselect.com In vitro studies have shown that pyrazole derivatives can be active against Mycobacterium tuberculosis. For example, certain pyrimidine-pyrazole-piperazine adducts displayed encouraging minimum inhibitory concentration (MIC) values against M. tuberculosis in an Alamar Blue Assay. Other pyrazole analogues have been identified as inhibitors of UDP-galactopyranose mutase (UGM), an essential enzyme for the growth of M. tuberculosis, indicating a specific mechanism of action.

Antimalarial Activity: Malaria remains a significant global health issue, and the pyrazole scaffold has been explored for the development of new antimalarial agents. Numerous in vitro studies have confirmed the antiplasmodial activity of pyrazole and pyrazoline derivatives against Plasmodium falciparum, including chloroquine-sensitive and chloroquine-resistant strains. researchgate.netnih.gov For instance, N-substituted chloro-pyrazolines have been classified as active antimalarial compounds, with one benzoyl-substituted derivative showing an IC50 value of 5.55 µM. researchgate.net Another study on pyrazolylpyrazoline derivatives identified compounds with potent activity against a chloroquine-resistant strain, with IC50 values as low as 0.0368 µM. x-mol.net

| Activity | Compound/Derivative | Target Organism/Virus | Result (IC50 / MIC) IC50: Half maximal inhibitory concentration. MIC: Minimum inhibitory concentration. | Reference |

|---|---|---|---|---|

| Antiviral | Pyrazole-hydroxyquinoline hybrids | SARS-CoV-2 | Potent inhibition at low concentrations | |

| Antitubercular | Pyrimidine-Pyrazole Adduct (8c) | M. tuberculosis | MIC = 6.25 µg/mL | |

| Antitubercular | Pyrazole Derivative (DA10) | MtbUGM (enzyme) | Ki = 51 ± 4 µM | |

| Antimalarial | N-benzoyl chloro-pyrazoline (B) | P. falciparum 3D7 | IC50 = 5.55 µM | researchgate.net |

| Antimalarial | Pyrazolylpyrazoline (5b) | P. falciparum RKL9 | IC50 = 0.0368 µM | x-mol.net |

| Antimalarial | 5-anilino-3-phenyl pyrazole (2l) | P. falciparum W2 | IC50 = 12.14 µM | nih.gov |

Structure Activity Relationship Sar Studies of Pyrazolone Acetic Acid Derivatives

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity of pyrazolone (B3327878) acetic acid derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and its associated side chains. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in pharmacological potency and target selectivity.

Research into a series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives has shown that the 4-position of the pyrazolone ring can tolerate a variety of functional groups. jst.go.jp The introduction of a dimethylaminomethyl group at this position was found to greatly decrease anti-inflammatory activity. jst.go.jp However, converting this group into cyanomethyl or rigidifying it into a dimethylaminomethylene moiety through a double bond significantly improved the activity. jst.go.jp A crucial finding from these studies is the importance of an acidic center; the presence of a carboxylic acid (COOH) group or an enolic group resulted in a marked increase in biological activity. jst.go.jpnih.gov Esterification of this acidic group, by contrast, led to a decrease in analgesic activity. jst.go.jp

Further SAR analysis on 3,5-diarylpyrazole derivatives, developed as inhibitors for meprin α and meprin β, provided more detailed insights. nih.gov Initial evaluations showed that a 3,5-diphenylpyrazole (B73989) structure already possessed high inhibitory activity against meprin α. nih.gov Variations at these positions revealed that while smaller alkyl groups like methyl or larger groups like benzyl (B1604629) decreased inhibitory activity, a cyclopentyl moiety maintained a similar level of potency to the diphenyl parent compound. nih.gov The introduction of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), has also been shown to significantly influence the antimicrobial activity of related pyrazole (B372694) derivatives. rsc.org

The electronic properties of substituents on the aryl rings are also critical. For instance, in the context of meprin inhibition, introducing acidic carboxyphenyl moieties at the 3(5)-position influenced selectivity. nih.gov A meta-substituted carboxyphenyl group increased activity against meprin β, although the compound remained more potent against meprin α. nih.gov The replacement of the carboxylic acid with bioisosteres further improved activity against meprin β, highlighting the nuanced effects of substituent acidity and structure on target selectivity. nih.gov In other pyrazole series, the presence of electron-donating methyl groups has been found to increase activity, while hydroxyl or nitro groups at the para-position can help retain it. connectjournals.com

| Compound Reference | Substituent at Position 3 | Substituent at Position 5 | Inhibitory Activity (IC₅₀) against Meprin α (nM) |

|---|---|---|---|

| 7a | Phenyl | Phenyl | 15 ± 2 |

| 14a | Phenyl | Methyl | 120 ± 10 |

| 14b | Phenyl | Benzyl | 180 ± 20 |

| 14c | Phenyl | Cyclopentyl | 18 ± 3 |

| 14j | Phenyl | 3-Carboxyphenyl | 41 ± 4 |

| 14k | Phenyl | 4-Carboxyphenyl | 35 ± 2 |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in pharmacology. mhmedical.com Chiral drugs, which exist as enantiomers (non-superimposable mirror images), can exhibit significant differences in their biological activity because living systems, including receptors and enzymes, are themselves chiral. nih.govijpsjournal.com One enantiomer of a drug may bind to a biological target with high affinity and elicit a desired pharmacological response, while the other enantiomer may be less active, inactive, or even contribute to undesirable effects. nih.gov

For a drug to exert its effect, its three-dimensional shape must be complementary to the binding site of its target molecule, such as an enzyme or receptor. mhmedical.com The distinct spatial arrangement of functional groups in each enantiomer means they will interact differently with the chiral environment of the binding site. nih.gov Consequently, the two enantiomers of a chiral drug should be considered as separate pharmacological entities. nih.gov The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetic properties. nih.gov

While the principles of stereochemistry are universally important in drug action, specific research detailing the pharmacological differences between enantiomers of (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid or its direct derivatives is not extensively documented in the reviewed literature. The application of these principles would involve the synthesis and evaluation of individual enantiomers to determine if one provides a superior therapeutic profile over the racemic mixture.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical structure and stereochemistry but also on its conformational flexibility. Conformational analysis, which studies the different spatial arrangements of atoms that can be achieved through rotation about single bonds, is crucial for identifying the specific three-dimensional shape, or "bioactive conformation," that a molecule adopts when it binds to its biological target.

Studies involving experimental X-ray crystallography and theoretical calculations have been conducted on pyrazolone derivatives to understand their preferred conformations. bohrium.com This research has revealed that certain flexible pyrazolone derivatives can adopt distinct shapes, such as a "folded conformation" or an "open conformation," depending on their chemical structure and physical state (solid-state vs. gaseous state). bohrium.com For example, pyrazolone derivatives linked to a phthalimido moiety via an oxaethylene linker were observed to have a folded conformation in the solid state, whereas increasing the linker by one methylene (B1212753) group resulted in an open conformation. bohrium.com Theoretical calculations, however, suggested that the folded conformation was the most stable for all the studied compounds in the gaseous state. bohrium.com

Emerging Applications and Future Research Directions

Pyrazolone (B3327878) Acetic Acid Derivatives as Synthetic Building Blocks and Ligands in Organic Chemistry

The pyrazolone nucleus, particularly when functionalized with an acetic acid moiety, serves as a highly versatile and valuable building block in organic synthesis. These derivatives are pivotal intermediates in the construction of a wide array of more complex heterocyclic systems and biologically active molecules. nih.gov The inherent reactivity of the pyrazolone ring, combined with the functional handles provided by the keto and carboxylic acid groups, allows for diverse chemical transformations.

The strategic functionalization of the pyrazolone core is key to its utility. For instance, pyrazole-4-carbaldehydes, which can be derived from pyrazolone precursors, are crucial intermediates for synthesizing a variety of compounds, including enzyme inhibitors and ligands for supramolecular chemistry. The acetic acid side chain offers a site for further modifications, such as esterification or amidation, which can be used to modulate the physicochemical properties and biological activity of the resulting molecules. This approach has been employed to create derivatives with enhanced anti-inflammatory and analgesic properties, aiming to reduce side effects associated with the free carboxylic acid group. jst.go.jp

Moreover, pyrazolone derivatives have demonstrated significant potential as ligands in coordination chemistry. The nitrogen atoms of the pyrazole (B372694) ring, along with the oxygen atom of the carbonyl group and the carboxylic acid, can act as coordination sites for a variety of metal ions. This chelating ability is being explored for the development of new catalysts and metal-based therapeutic agents. The modular nature of pyrazolone synthesis allows for the fine-tuning of the ligand's electronic and steric properties to achieve desired coordination geometries and reactivity.

Potential in Advanced Material Science and Sensor Development (e.g., Fluorescent Probes)

The unique photophysical properties of pyrazolone derivatives are paving the way for their application in advanced material science, particularly in the development of chemosensors. nih.gov These compounds, often possessing good membrane permeability and biocompatibility, are ideal candidates for creating fluorescent probes for the detection of various analytes, including metal ions. ekb.eg

The design of these sensors often involves incorporating a pyrazolone core into a larger conjugated system. The interaction of the target analyte with the pyrazolone derivative can induce a change in its photophysical properties, such as fluorescence intensity or wavelength, leading to a detectable signal. This can manifest as either a "turn-on" or "turn-off" fluorescent response. tandfonline.com

Researchers have successfully developed pyrazolone-based fluorescent probes for the selective detection of a range of metal ions. The table below summarizes some examples of these applications.

| Target Ion | Sensor Type | Mechanism of Action | Reference |

| Zn2+/Cd2+ | Turn-on | Chelation-enhanced fluorescence | tandfonline.com |

| Fe3+/Fe2+ | Turn-on | Chelation-enhanced fluorescence | tandfonline.com |

| Cu2+ | Turn-off | Fluorescence quenching upon coordination | ekb.eg |

| Al3+ | Turn-on | Inhibition of photoinduced electron transfer (PET) | |

| Hg2+ | Turn-off | Fluorescence quenching upon coordination | nih.gov |

These fluorescent probes have shown high sensitivity and selectivity, with some capable of detecting ions at nanomolar concentrations. nih.gov The versatility of the pyrazolone scaffold allows for the rational design of probes with tailored properties for specific applications, including bioimaging and environmental monitoring. ekb.egbenthamdirect.com

Green Chemistry Innovations for Sustainable Production of Pyrazolone Derivatives

In line with the growing emphasis on sustainable chemical manufacturing, significant efforts are being directed towards the development of green and eco-friendly methods for the synthesis of pyrazolone derivatives. benthamdirect.com These innovative approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve reaction efficiency.

Several green synthetic strategies have been successfully applied to the production of pyrazolones, as detailed in the table below.

| Green Chemistry Technique | Description | Advantages | References |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Shorter reaction times, higher yields, and often solvent-free conditions. | nih.govmdpi.comnih.gov |

| Ultrasound-Assisted Synthesis | Employs high-frequency sound waves to promote reactions. | Reduced reaction times, lower energy consumption, and milder reaction conditions. | nih.gov |

| Solvent-Free Reactions | Conducted in the absence of a solvent, often using grinding techniques. | Eliminates solvent waste, reduces environmental impact, and simplifies purification. | tandfonline.comresearchgate.net |

| Use of Green Catalysts | Employs environmentally benign catalysts, such as ionic liquids or reusable solid acids. | Reduces catalyst-related waste and toxicity. | ekb.eg |

These methods not only offer environmental benefits but also often lead to improved yields and simplified work-up procedures. impactfactor.org For instance, microwave-assisted, one-pot synthesis of 4-arylidenepyrazolone derivatives has been shown to be a rapid and efficient alternative to traditional multi-step methods. nih.govmdpi.com Similarly, ultrasound-assisted synthesis has been effectively used to produce pyrazoline derivatives in a sustainable manner. nih.gov The adoption of these green chemistry principles is crucial for the future of pyrazolone production, ensuring that their synthesis is as beneficial as their applications.

Advanced Mechanistic Elucidation of Biological Actions

While the anti-inflammatory properties of pyrazolone derivatives have been known for some time, ongoing research is focused on a more detailed and advanced elucidation of their mechanisms of action. A primary mode of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. jst.go.jpproquest.com Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Beyond COX inhibition, researchers are exploring other potential biological targets of pyrazolone acetic acid derivatives. These include:

5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual inhibition of COX and 5-LOX is a promising strategy for developing more potent anti-inflammatory agents. bohrium.com

Monoamine Oxidase (MAO): Some pyrazoline derivatives have been identified as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. This suggests potential applications in the treatment of neurodegenerative disorders and depression. acs.org

Receptor for Advanced Glycation End-products (RAGE): Pyrazoline derivatives are being investigated as antagonists of RAGE, a receptor implicated in various inflammatory diseases. nih.gov

Tubulin Polymerization: Certain pyrazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism that is relevant for anticancer activity. nih.gov

Molecular docking studies are increasingly being used to predict the binding interactions of pyrazolone derivatives with their biological targets, providing insights into structure-activity relationships and guiding the design of more potent and selective inhibitors. bohrium.com A deeper understanding of these mechanisms is essential for the rational design of next-generation pyrazolone-based therapeutics with improved efficacy and safety profiles.

Design of Novel Pyrazolone Acetic Acid Hybrid Structures and Conjugates

A promising and rapidly evolving area of research is the design and synthesis of hybrid molecules and conjugates that incorporate the (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid scaffold. This molecular hybridization strategy aims to combine the pharmacophoric features of the pyrazolone moiety with those of other biologically active molecules to create novel compounds with enhanced or synergistic activities.

Several classes of pyrazolone-based hybrids have been explored, demonstrating a wide range of therapeutic potential. Examples include:

Pyrazole-s-triazine Hybrids: These have been synthesized and evaluated for their anticancer activity, showing inhibitory effects on signaling pathways such as EGFR/PI3K/AKT/mTOR. nih.gov

Pyrazole-Indole Hybrids: Novel hybrids of pyrazole and indole (B1671886) have been designed and synthesized, exhibiting potential as anticancer agents. acs.org

Pyrazole-Pyrimidine and Pyrazole-Pyrazoline Hybrids: These have been investigated as potential agents against methicillin-resistant Staphylococcus aureus (MRSA). acs.org

The synthesis of these hybrid structures often involves multi-component reactions, which are efficient and align with the principles of green chemistry. The pyrazolone acetic acid moiety provides a convenient anchor point for linking to other molecular fragments. This approach allows for the creation of a diverse library of compounds with a broad spectrum of biological activities, from antimicrobial and anticancer to anti-inflammatory and neuroprotective. The continued exploration of novel hybrid structures holds significant promise for the discovery of new therapeutic agents.

Q & A

What are the established synthetic protocols for preparing (5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetic acid derivatives, and how do reaction conditions influence product formation?

Basic

The synthesis typically involves condensation reactions between chalcones and hydrazine derivatives. For example, reacting chalcones (e.g., 3a-c) with hydrazine hydrate in refluxing ethanol or acetic acid yields 1-acetylated or non-acetylated pyrazolines (4a-c or 5a-c). Reaction progress is monitored via TLC, with completion observed after ~5 hours. Solvent choice critically impacts product formation: ethanol favors non-acetylated derivatives, while acetic acid promotes acetylation at the pyrazole nitrogen .

What spectroscopic and crystallographic methods are employed for structural characterization, and how are spectral ambiguities resolved?

Basic

Structural elucidation relies on 1H NMR , 13C NMR , APT 13C NMR , IR , and MS . For example, APT 13C NMR distinguishes CH, CH2, and quaternary carbons, resolving ambiguities in crowded spectral regions. X-ray crystallography using SHELXL refines crystal structures, with hydrogen-bonding networks and torsion angles validated against density maps .

How can researchers optimize reaction conditions to control regioselectivity during pyrazole ring formation?

Advanced

Regioselectivity is governed by solvent polarity, temperature, and substituent electronic effects. For instance, using acetic acid as a solvent acetylates the pyrazole nitrogen, directing substituents to specific positions. Systematic screening of solvents (e.g., ethanol vs. 1,4-dioxane) and reaction times, coupled with real-time TLC monitoring, identifies optimal conditions. Post-reaction NMR analysis confirms regiochemical outcomes .

What advanced challenges occur in crystallographic refinement, and how do SHELXL updates improve accuracy?

Advanced

Challenges include handling high disorder, twinned data, or weak diffraction. SHELXL 2015+ introduces similarity restraints for chemically equivalent bonds and hydrogen-bond regularization to stabilize refinement. For macromolecular applications, high-resolution data (>1.2 Å) and iterative validation with Rfree reduce overfitting .

What in vitro models assess the compound's antimicrobial efficacy, and how is activity quantified?

Basic

Antifungal activity is tested via agar dilution assays against phytopathogens (e.g., Sclerotinia sclerotiorum). Minimum inhibitory concentrations (MICs) are determined relative to controls (e.g., carbendazim). Structure-activity relationships (SARs) link acyl/aryl substituents to activity, guiding derivative design .

How should discrepancies in NMR assignments be methodologically addressed?

Advanced

Use 2D NMR (HSQC, HMBC) to correlate proton and carbon signals. For example, HMBC cross-peaks between pyrazole protons and carbonyl carbons confirm connectivity. Computational tools (e.g., DFT-calculated chemical shifts) or databases (PubChem) validate experimental data. APT 13C NMR resolves ambiguities in CH2 group assignments .

What strategies improve yields in multi-step syntheses of functionalized derivatives?

Advanced

Stepwise optimization includes:

- Early-stage acetylation to stabilize intermediates.

- Purification between steps (e.g., recrystallization from DMF/acetic acid mixtures).

- Stoichiometric control (e.g., 10% excess of 3-formylindole-2-carboxylic acid in condensation reactions). Yield improvements are tracked via HPLC or gravimetric analysis .

How do researchers design pyrazole derivatives for targeted biological activity?

Advanced

Rational design involves:

- Substituent variation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances antimicrobial activity.

- Docking studies : Pyrazole rings are positioned in enzyme active sites (e.g., fungal cytochrome P450) using AutoDock.

- Library screening : Derivatives are tested against panels of pathogens to identify leads for further optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.